4-(2-Furoylamino)benzoic acid
Overview
Description
4-(2-Furoylamino)benzoic acid is a compound that is part of a broader class of furan derivatives, which are known for their diverse applications in pharmaceuticals and materials science. The compound features a furan ring, which is a five-membered aromatic ring with oxygen, and an amide linkage to a benzoic acid moiety. This structure is of interest due to its potential biological activity and its utility as an intermediate in organic synthesis.
Synthesis Analysis
The synthesis of furan derivatives can be complex, involving multiple steps and various starting materials. For instance, one approach to synthesizing related furan compounds involves using 3-(4-Phenyl) benzoyl propionic acid as a starting material to create a range of heterocyclic compounds, including furanones and benzoxazinones . Another relevant synthesis method includes the transformation of 4-(2-Oxa-alkylidene)-5(4H)-oxazolones into 5-alkylidene-3-benzoylamino-2(5H)-furanones under acidic conditions, which can yield compounds with a Z configuration at the exocyclic double bond . Although these methods do not directly describe the synthesis of 4-(2-Furoylamino)benzoic acid, they provide insight into the types of reactions and conditions that could be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of furan derivatives is often confirmed using a combination of spectroscopic techniques, such as FTIR, NMR, and mass spectrometry, as well as X-ray diffraction for crystallographic analysis . Density functional theory (DFT) calculations are also employed to predict and compare the molecular structure with experimental data. For compounds similar to 4-(2-Furoylamino)benzoic acid, DFT and X-ray diffraction analyses have shown consistency between the calculated molecular structures and the actual crystal structures . This suggests that a similar approach could be used to analyze the molecular structure of 4-(2-Furoylamino)benzoic acid.
Chemical Reactions Analysis
The reactivity of furan derivatives with various nucleophiles has been reported, indicating that these compounds can undergo a range of chemical reactions . The behavior of furanones and benzoxazinones toward different nucleophiles, for example, has been studied, which could provide insights into the reactivity of the amide and carboxylic acid functional groups present in 4-(2-Furoylamino)benzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan derivatives can be explored through experimental and theoretical methods. DFT studies can reveal properties such as molecular electrostatic potential and frontier molecular orbitals, which are important for understanding the reactivity and stability of the compounds . Additionally, the solubility, melting point, and other physicochemical properties can be determined experimentally. For related compounds, such as 4-(4-(alkyl- and phenylaminocarbonyl)benzoyl)benzoic acids, biological evaluations have been conducted to assess their potential as non-steroidal inhibitors, indicating that these compounds can have significant biological activities .
Scientific Research Applications
Antiviral Properties
4-(2-Furoylamino)benzoic acid derivatives have been investigated for their antiviral properties, particularly as inhibitors of adenovirus replication. Studies have shown that certain derivatives, such as 2-[2-(benzoylamino)benzoylamino]benzoic acid, exhibit potent antiviral activity with low toxicity, highlighting their potential in antiviral therapy (Öberg et al., 2012).
Chemical Sensing and Selectivity
Compounds related to 4-(2-Furoylamino)benzoic acid, like 4-(N,N-Dimethylamino)benzoic Acid, have been used in chemical sensing. These compounds show high selectivity to certain anions, indicating their potential in developing selective chemical sensors (Hou & Kobiro, 2006).
Electrochemical Sensing
Derivatives of 4-(2-Furoylamino)benzoic acid have also been employed in electrochemical sensing. For example, acylthiourea-modified glassy carbon electrodes, incorporating derivatives of 4-(2-Furoylamino)benzoic acid, have been developed for the detection of specific pharmaceutical compounds (Kalaiyarasi et al., 2021).
Antimicrobial Applications
Some derivatives of 4-(2-Furoylamino)benzoic acid, like 2-(4-ethyl-phenoxymethyl) benzoic acid thioureides, have demonstrated antimicrobial activity against various microbial strains. These findings indicate the potential of these compounds in developing new antimicrobial agents (Drăcea et al., 2010).
Pharmaceutical Research
In pharmaceutical research, benzoic acid derivatives are used as model compounds to understand the thermodynamic phase behavior of drug substances. This research is crucial for designing effective pharmaceutical processes and formulations (Reschke et al., 2016).
Corrosion Inhibition
Certain cyanoacetamide derivatives of 4-(2-Furoylamino)benzoic acid have been investigated as corrosion inhibitors for carbon steel in acidic media. This research is significant for developing more effective corrosion prevention methods in industrial applications (Fouda et al., 2008).
properties
IUPAC Name |
4-(furan-2-carbonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c14-11(10-2-1-7-17-10)13-9-5-3-8(4-6-9)12(15)16/h1-7H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKSXLVUUFLNDSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90313434 | |
Record name | 4-(2-Furoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furoylamino)benzoic acid | |
CAS RN |
5768-34-3 | |
Record name | 5768-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270093 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(2-Furoylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90313434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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